pseudo-meta-Dibromo[2.2]paracyclophane
Overview
Description
Pseudo-meta-Dibromo[2.2]paracyclophane is a compound belonging to the [2.2]paracyclophane family, characterized by its unique structure where two benzene rings are connected by two ethylene bridges. This compound is notable for its pseudo-meta substitution pattern, where bromine atoms are positioned on the benzene rings in a meta-like arrangement. This structural configuration imparts unique electronic and steric properties to the compound, making it of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pseudo-meta-Dibromo[2.2]paracyclophane is primarily involved in the field of molecular electronics . Its primary targets are the electron waves passing through a single-molecule junction . The compound’s unique structure allows it to influence the electrical properties of these junctions .
Mode of Action
The compound’s mode of action is based on Quantum Interference (QI) effects . QI occurs when electron waves pass through a single-molecule junction, and this can significantly influence the junction’s electrical properties . The compound’s substitution pattern, conductance, and mechanosensitivity are all factors that can affect the QI effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to charge transport through molecules . Small structural modifications such as substituent effects, conformational flexibility, and changes in the anchoring groups and their positions can result in large conductance variations . Particularly strong variations are predicted for QI effects originating from the interplay between different transport pathways .
Pharmacokinetics
Currently, there is no available information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound. This compound is primarily used in the field of molecular electronics
Result of Action
The result of the action of this compound is reflected in the conductance values of the single-molecule junctions . For example, in the case of para-phenyl-coupled anchoring, large variations in conductance values occur for the pseudo-para-coupled paracyclophane core . This mechanosensitivity is absent for the pseudo-meta-paracyclophane core .
Action Environment
The action of this compound is influenced by the environment of the single-molecule junctions . Factors such as the electrode separation and the connectivity in the central paracyclophane core and the phenyl ring connecting the terminal anchoring group can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Pseudo-meta-Dibromo[2.2]paracyclophane plays a crucial role in various biochemical reactions due to its unique structural features. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with chiral phosphoric acid (CPA) in asymmetric amination reactions, which are essential for the synthesis of enantioenriched molecules . The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby enhancing the efficiency and selectivity of the reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the conductance levels in molecular wires, which can alter the electrical properties of cells . Additionally, its interaction with biomolecules can lead to changes in gene expression, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, at very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound’s interaction with enzymes involved in oxidative stress responses can modulate the levels of reactive oxygen species (ROS), thereby affecting cellular redox balance . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudo-meta-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pseudo-meta-Dibromo[2.2]paracyclophane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene rings.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to replace bromine atoms with other substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various substituted [2.2]paracyclophane derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products .
Scientific Research Applications
Pseudo-meta-Dibromo[2.2]paracyclophane has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pseudo-para-Dibromo[2.2]paracyclophane: Similar in structure but with bromine atoms in a para-like arrangement.
Pseudo-ortho-Dibromo[2.2]paracyclophane: Bromine atoms are positioned in an ortho-like arrangement.
Mono-bromo[2.2]paracyclophane: Contains only one bromine atom, leading to different reactivity and properties.
Uniqueness
Pseudo-meta-Dibromo[2.2]paracyclophane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and electronic characteristics .
Properties
IUPAC Name |
5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHCBMSDDDSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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